4-methylsulfonylaniline Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfonylaniline Hydrochloride typically involves the sulfonation of aniline derivatives. One common method includes the reaction of 4-methylsulfonylaniline with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or ethyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes followed by crystallization and purification steps to obtain the desired purity levels . The compound is then packaged in glass bottles to maintain its stability and prevent contamination .
Chemical Reactions Analysis
Types of Reactions: 4-Methylsulfonylaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases and elevated temperatures.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4-Methylsulfonylaniline Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylsulfonylaniline Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to inhibit certain enzymes, leading to its potential use as an anti-inflammatory agent . The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in drug synthesis .
Comparison with Similar Compounds
4-Methylsulfonylaniline: The parent compound without the hydrochloride group.
4-Methanesulfonylaniline: A similar compound with a slightly different sulfonyl group structure.
Uniqueness: 4-Methylsulfonylaniline Hydrochloride is unique due to its hydrochloride group, which enhances its solubility and stability compared to its parent compound . This makes it more suitable for certain industrial and pharmaceutical applications.
Properties
IUPAC Name |
4-methylsulfonylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEAGYKSZYLEAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370616 |
Source
|
Record name | 4-methylsulfonylaniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177662-76-9 |
Source
|
Record name | 4-methylsulfonylaniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulfonyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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